methyl 2-(1-methyl-1H-indol-3-yl)propanoate
Overview
Description
Methyl 2-(1-methyl-1H-indol-3-yl)propanoate is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-methyl-1H-indol-3-yl)propanoate typically involves the reaction of 1-methylindole with appropriate reagents to introduce the propanoate group. One common method includes the use of methyl 1-hydroxyindole-3-carboxylate as an intermediate, which is then methylated using methyl iodide (MeI) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 2-(1-methyl-1H-indol-3-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-(1-methyl-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1H-indol-3-yl)propanoate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-hydroxyindole-3-carboxylate
Uniqueness
Methyl 2-(1-methyl-1H-indol-3-yl)propanoate stands out due to its unique substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
methyl 2-(1-methylindol-3-yl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(13(15)16-3)11-8-14(2)12-7-5-4-6-10(11)12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJDFTIOQRVZSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(C2=CC=CC=C21)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281263 | |
Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72228-40-1 | |
Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72228-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α,1-dimethyl-1H-indole-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001281263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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